molecular formula C16H29N3O3 B13177655 tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate

tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B13177655
M. Wt: 311.42 g/mol
InChI Key: MVONCMXBKQOXNX-UHFFFAOYSA-N
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Description

Research Applications and Value: Piperidine-carbamate derivatives are valuable intermediates in medicinal chemistry and drug discovery. Similar structural motifs are frequently utilized in the synthesis and optimization of novel bioactive molecules. For instance, research into 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds has demonstrated their potential as inhibitors of the NLRP3 inflammasome, a key target in inflammatory and autoimmune diseases . The specific structure of tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate, featuring a piperidine ring connected via a carbamate linkage, suggests its utility as a key building block for constructing more complex pharmacologically relevant molecules. Mechanism of Action: The mechanism of action for this specific compound is defined by its intended application in research. As a synthetic intermediate, its primary "function" is to serve as a precursor in multi-step synthesis. When incorporated into final target compounds, it can contribute to the molecule's overall properties, such as its solubility, metabolic stability, or its ability to interact with biological targets like enzymes or receptors. Researchers can leverage this scaffold to explore structure-activity relationships and develop new chemical probes or therapeutic candidates.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-9-19(10-7-13)14(20)12-5-4-8-17-11-12/h12-13,17H,4-11H2,1-3H3,(H,18,21)

InChI Key

MVONCMXBKQOXNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method involves the use of tert-butyl carbamate and a piperidine derivative in the presence of a base such as cesium carbonate (Cs₂CO₃) and a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and bases like sodium hydroxide (NaOH) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs of Compound A differ in substituents on the piperidine ring, particularly at the 1-position and the carbamate-protected amine. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Compound A and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Targets Reference
Compound A C₁₆H₂₇N₃O₃ 309.41 1-(Piperidin-3-yl)carbonyl, 4-Boc Intermediate, enzyme inhibitors [Synthesis logic]
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 1-Acetyl, 4-Boc Pharmaceutical intermediate
tert-Butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate C₁₅H₂₂ClN₅O₃ 368.83 1-(6-Chloropyridazine-3-carbonyl), 4-Boc Antiviral research
tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate C₂₁H₂₈N₄O₅S 448.50 1-(Phenoxy-pyrimidinyl), 4-Boc Kinase inhibition
tert-Butyl N-[(3S)-1-(3-aminopyridin-4-yl)piperidin-3-yl]carbamate C₁₅H₂₄N₄O₂ 292.38 1-(3-Aminopyridin-4-yl), 3-Boc Kinase inhibitors (e.g., PI3K)
Key Observations:

Substituent Diversity :

  • The 1-position substituent varies from acetyl (simpler) to heteroaromatic groups (e.g., pyridazine, pyrimidine), which enhance target binding through π-π interactions or hydrogen bonding.
  • Compound A ’s piperidin-3-yl carbonyl group introduces a secondary amine upon deprotection, useful for further functionalization .

Molecular Weight and Solubility: Analogs with aromatic substituents (e.g., phenoxypyrimidine in ) exhibit higher molecular weights (>400 Da) and reduced aqueous solubility, impacting pharmacokinetics. Compound A (309.41 Da) balances lipophilicity and solubility, making it favorable for blood-brain barrier penetration in CNS-targeting drugs.

Notable Methods:
  • Boc Deprotection : A critical step in many analogs (e.g., ) uses HCl/MeOH or TFA to expose the free amine for subsequent reactions.
  • Heterocyclic Introductions : Pyridazine and pyrimidine moieties () are incorporated via nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 100°C in DMSO ).
Insights:
  • Compound A ’s piperidinyl carbonyl group likely enhances binding to HIV-1 protease’s hydrophobic pockets, contributing to its sub-micromolar activity .
  • The 3-aminopyridine analog () shows nanomolar potency against PI3Kα due to improved hydrogen bonding with the kinase’s active site.

Biological Activity

tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[1-(piperidine-3-carbonyl)piperidin-4-yl]carbamate
InChI Key MVONCMXBKQOXNX-UHFFFAOYSA-N

This structure features a carbamate group and two piperidine rings , which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl carbamate. A common method employs cesium carbonate in 1,4-dioxane as a solvent, ensuring high yield and purity through controlled conditions and purification techniques like chromatography.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

The compound's mechanism involves interaction with specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory responses and potential neuroprotective effects .

2. Pharmacological Studies

Recent studies have evaluated its effects in vitro, particularly focusing on its role as an inhibitor of the NLRP3 inflammasome, which is crucial in inflammatory processes. In differentiated THP-1 cells, this compound demonstrated significant inhibition of IL-1β release and pyroptosis, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the compound's promising applications:

Case Study 1: NLRP3 Inflammasome Inhibition

A study reported that the compound effectively reduced ATPase activity in human recombinant NLRP3, showcasing its ability to prevent inflammatory cell death. The results indicated a concentration-dependent inhibition of IL-1β release in response to LPS/ATP stimulation in macrophages .

Case Study 2: Neuroprotective Potential

Another investigation suggested that derivatives of this compound might interact with neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegeneration. The modulation of dopamine and serotonin pathways was noted, indicating its broader implications in treating neurological disorders .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMechanism of ActionBiological Activity
Compound ANLRP3 inflammasome inhibitionAnti-inflammatory
Compound BNeurotransmitter modulationNeuroprotective
tert-butyl N-{1-[...]}Enzyme receptor modulationPotential anti-inflammatory

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